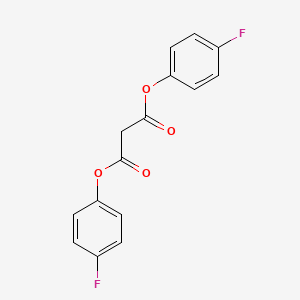
Bis(4-fluorophenyl) propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-fluorophenyl) propanedioate: is an organic compound characterized by the presence of two 4-fluorophenyl groups attached to a propanedioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-fluorophenyl) propanedioate typically involves the reaction of 4-fluorophenyl derivatives with propanedioic acid or its derivatives. One common method includes the esterification of 4-fluorophenyl alcohol with propanedioic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid, and the mixture is heated to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(4-fluorophenyl) propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution.
Major Products:
Oxidation: Formation of 4-fluorobenzoic acid or 4-fluorobenzophenone.
Reduction: Formation of 4-fluorophenylpropanediol.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: Bis(4-fluorophenyl) propanedioate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .
Biology and Medicine: In biological research, the compound is studied for its potential as a fluorescent probe due to its ability to interact with biological molecules and emit fluorescence. This property makes it useful in imaging and diagnostic applications .
Industry: The compound is utilized in the production of advanced materials, such as flame-retardant epoxy resins. Its incorporation into polymer matrices enhances the thermal stability and flame resistance of the resulting materials .
Mécanisme D'action
The mechanism by which Bis(4-fluorophenyl) propanedioate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms in the compound enhance its binding affinity to these targets, leading to specific biological responses. The compound may also act as a calcium antagonist, blocking calcium channels and affecting cellular processes .
Comparaison Avec Des Composés Similaires
Bis(4-fluorophenyl) methanone: Similar in structure but differs in the central moiety, which is a ketone instead of a propanedioate.
Bis(4-fluorophenyl) disulfide: Contains a disulfide linkage instead of a propanedioate.
9,9-Bis(4-hydroxyphenyl) fluorene: Features a fluorene core with hydroxyphenyl groups.
Uniqueness: Bis(4-fluorophenyl) propanedioate is unique due to its propanedioate core, which imparts distinct chemical reactivity and physical properties. This makes it suitable for specific applications in material science and biological research that other similar compounds may not fulfill .
Propriétés
Numéro CAS |
1810-25-9 |
|---|---|
Formule moléculaire |
C15H10F2O4 |
Poids moléculaire |
292.23 g/mol |
Nom IUPAC |
bis(4-fluorophenyl) propanedioate |
InChI |
InChI=1S/C15H10F2O4/c16-10-1-5-12(6-2-10)20-14(18)9-15(19)21-13-7-3-11(17)4-8-13/h1-8H,9H2 |
Clé InChI |
PDHGCIFJFVNTSP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1OC(=O)CC(=O)OC2=CC=C(C=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tris[4-(trifluoromethyl)phenyl]arsane](/img/structure/B14753304.png)
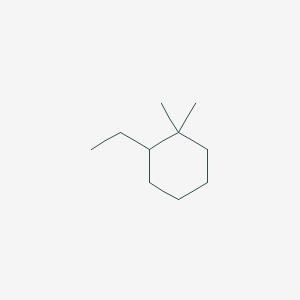
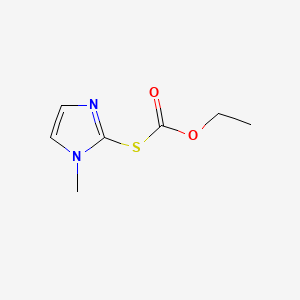
![(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl (2S,4S,7R,8S,9S,10S,12R,13R,16R,17S,18R)-16-(acetyloxy)-2-[(acetyloxy)methyl]-10-hydroxy-9,13,17-trimethyl-7-(4-methyl-2-oxopent-3-en-1-yl)-6-oxo-5-oxapentacyclo[10.8.0.0^{2,9}.0^{4,8}.0^{13,18}]icos-1(20)-ene-17-carboxylate](/img/structure/B14753321.png)

![4,4-difluoro-N-[1-(4-hydroxyphenyl)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]propyl]cyclohexane-1-carboxamide](/img/structure/B14753327.png)
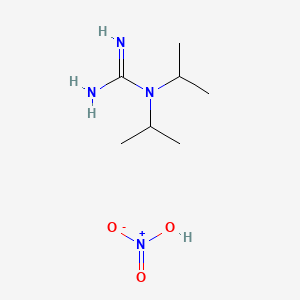
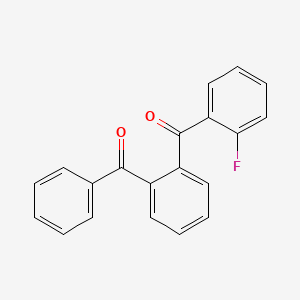
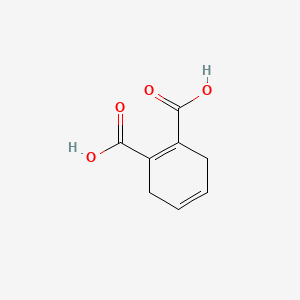
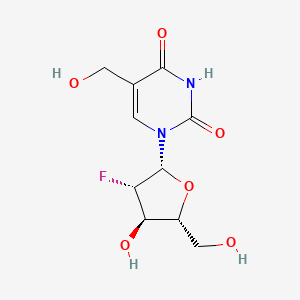
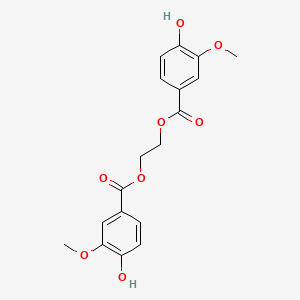
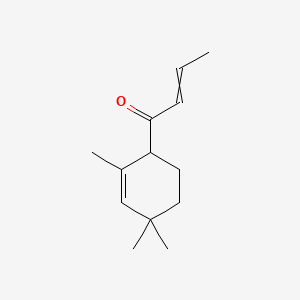
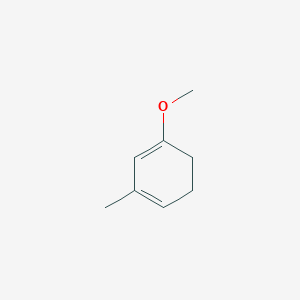
![4-[(4-methoxyphenyl)methylene]-2-methyl-5(4H)-Oxazolone](/img/structure/B14753378.png)
